2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)-
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Overview
Description
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)- is a complex organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of ethyl and methyl groups at specific positions. The final step often involves the attachment of the benzoxazolylmethylamino group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-aminomethyl: Similar structure but lacks the benzoxazolyl group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-benzoxazolyl: Similar structure but lacks the aminomethyl group.
Uniqueness
The presence of both the benzoxazolyl and aminomethyl groups in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5-methyl-2-benzoxazolyl)methyl)amino)- makes it unique
Properties
CAS No. |
143708-02-5 |
---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
5-ethyl-6-methyl-3-[(5-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H19N3O2/c1-4-12-8-14(17(21)19-11(12)3)18-9-16-20-13-7-10(2)5-6-15(13)22-16/h5-8,18H,4,9H2,1-3H3,(H,19,21) |
InChI Key |
JWCXIOJNSULIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)C=CC(=C3)C)C |
Origin of Product |
United States |
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